Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate

Description

Structural Characteristics and IUPAC Nomenclature

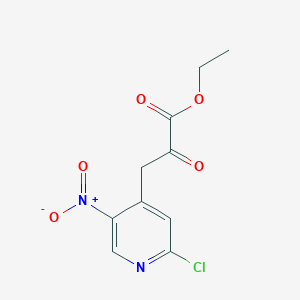

This compound (CAS Registry Number: 800401-66-5) possesses a distinctive molecular structure characterized by a pyridine core with strategic substituents. The compound has a molecular formula of C₁₀H₉ClN₂O₅ and a molecular weight of 272.64 g/mol. The structure integrates multiple functional groups including an ester (ethyl ester), a ketone (2-oxo), a pyridine ring, and two electron-withdrawing groups (chloro and nitro) positioned at the 2 and 5 positions of the pyridine ring, respectively.

The systematic IUPAC name "this compound" is constructed according to established nomenclature rules for organic compounds. Breaking down the name:

- "Ethyl" denotes the alkyl group connected to the ester oxygen

- "3-(2-chloro-5-nitropyridin-4-yl)" identifies the substituted pyridine ring attached at the 3-position of the propanoate

- "2-oxo" indicates the presence of a ketone group at the 2-position of the propanoate chain

- "Propanoate" refers to the three-carbon chain with a carboxylic acid ester group

The compound is also known by several synonyms, including "3-(2-chloro-5-nitro-pyridin-4-yl)-2-oxo-propionic acid ethyl ester" and "ethyl 3-(2-chloro-5-nitro-4-pyridyl)-2-oxopropionate".

Table 1: Physical and Chemical Properties of this compound

The structural features of the compound contribute to its chemical reactivity. The presence of an α-keto ester moiety makes it susceptible to nucleophilic addition reactions, while the chloro substituent at the 2-position of the pyridine ring can undergo nucleophilic aromatic substitution reactions. The nitro group at the 5-position enhances the electrophilicity of the pyridine ring, further facilitating nucleophilic substitution reactions.

Historical Context in Heterocyclic Compound Research

This compound has played a significant role in the development of heterocyclic chemistry, particularly in the synthesis of complex ring systems and bioactive molecules. The compound emerged from broader research efforts focused on functionalized pyridines, which represent one of the most important classes of nitrogen-containing heterocycles studied in modern organic and medicinal chemistry.

The development of synthetic routes to nitropyridine derivatives gained momentum in the late 20th and early 21st centuries, driven by their versatility as building blocks for pharmaceutically relevant compounds. Nitropyridines have been utilized as precursors in the synthesis of various compounds, including azaindole hydroxamic acids (potent HIV-1 integrase inhibitors), azaphenothiazines (CNS-depressants), and ligands for α-synuclein.

This compound specifically has been documented in scientific literature as an intermediate in synthetic pathways leading to novel heterocyclic ring systems. In one notable study, this compound was obtained with a yield of approximately 45% and was subsequently used in further transformations. The compound's utility stems from its multiple reactive sites, which allow for selective functionalization and diverse chemical transformations.

Table 2: Synthesis and Reaction Conditions of this compound

| Synthetic Approach | Yield | Reference |

|---|---|---|

| Synthesis from 2-chloro-5-nitropyridine and ethyl acetoacetate | 45% | |

| As reported in bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine synthesis | 45% |

The compound is typically synthesized via a reaction between 2-chloro-5-nitropyridine and ethyl acetoacetate under specific reaction conditions. The 2-chloro-5-nitropyridine component itself has been the subject of significant research, with various preparation methods developed to improve yield and purity. One such method uses 2-halogenated acrylate as an initial raw material, which undergoes condensation with nitromethane and triethyl orthoformate, followed by pyridine cyclization to obtain 2-hydroxy-5-nitropyridine, which is then converted to 2-chloro-5-nitropyridine through chlorination.

The importance of nitropyridines, including derivatives like this compound, has grown significantly in recent decades. Research on nitropyridines has expanded to include studies on their reactivity patterns, particularly in vicarious nucleophilic substitution reactions. These compounds have been found to react with sulfonyl-stabilized carbanions to give products of C–H alkylation via vicarious nucleophilic substitution, demonstrating their versatility in organic synthesis.

In the broader context of heterocyclic chemistry research, compounds containing pyridine rings with nitro and chloro substituents have attracted attention due to their potential applications in medicinal chemistry and materials science. The pyridine ring itself is a fundamental structure in many important compounds, including agrochemicals, pharmaceuticals, and vitamins. The development of efficient synthetic routes to functionalized pyridines, including this compound, has therefore been an important area of research in organic chemistry.

Properties

IUPAC Name |

ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O5/c1-2-18-10(15)8(14)3-6-4-9(11)12-5-7(6)13(16)17/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPFDBOEONYNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703825 | |

| Record name | Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800401-66-5 | |

| Record name | Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization Steps

One representative method involves reacting nitromethane with ethyl 2-chloroacrylate in the presence of a base such as DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at moderate temperatures (40–65 °C) to form a key intermediate. This is followed by the addition of triethyl orthoformate and a Lewis acid catalyst (e.g., cuprous chloride or zinc chloride) at elevated temperatures (90–100 °C) to promote cyclization and formation of the pyridine ring system.

For example, in a 250 mL four-neck flask setup, 6.5 g (0.11 mol) of nitromethane and 13.5 g (0.1 mol) of ethyl 2-chloroacrylate were stirred with 0.5 g of DBN at 60–65 °C for 4 hours. Subsequently, 26.5 g (0.18 mol) of triethyl orthoformate and 2.0 g of cuprous chloride were added, and the mixture was stirred at 95–100 °C for 3 hours. This step yields a cyclized intermediate critical for the target compound synthesis.

Amination and Esterification

After cyclization, the reaction mixture is cooled, and ammonia solution (10%) along with ethanol and ammonium chloride is added. The mixture is stirred at 50–65 °C for 4 hours to facilitate amination and esterification, resulting in the formation of this compound or closely related derivatives. The product is then isolated by cooling, filtration, and recrystallization using isopropanol and activated carbon to enhance purity and yield.

Yield and Purity Data

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Condensation with ethyl 2-chloroacrylate + nitromethane + DBN | 60–65 °C, 4 h | — | — | Formation of intermediate |

| Cyclization with triethyl orthoformate + CuCl | 95–100 °C, 3 h | — | — | Pyridine ring formation |

| Amination with NH3 + EtOH + NH4Cl | 50–65 °C, 4 h | ~90 | 99.7 | Final product isolation and purification |

| Overall yield (from starting materials) | — | 45–75 | 99+ | Depending on exact procedure and scale |

The compound this compound was reported with yields ranging from 45% to 75% depending on the exact reaction conditions and purification methods. Analytical data confirmed high purity consistent with literature standards.

Alternative Synthetic Approaches

Other methods involve direct substitution reactions of 2-chloro-5-nitropyridine with various nucleophiles under basic conditions (e.g., triethylamine in tetrahydrofuran at room temperature), followed by esterification or further functional group transformations. These methods can achieve high yields (up to 99%) of intermediates closely related to the target compound and may be adapted for the synthesis of this compound.

Summary Table of Key Preparation Methods

| Method No. | Starting Materials | Reagents & Catalysts | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Ethyl 2-chloroacrylate + Nitromethane | DBN, Triethyl orthoformate, CuCl | 60–65 °C (4h), then 95–100 °C (3h), then NH3/EtOH/NH4Cl at 50–65 °C (4h) | ~90 (final step) | Multi-step condensation and cyclization |

| 2 | Ethyl 2-bromoacrylate + Nitromethane | DBU, Triethyl orthoformate, ZnCl | 40–45 °C (6h), then 90–95 °C (6h), then NH3/EtOH/NH4Cl at 50–55 °C (4h) | ~90 | Similar to method 1, alternate halide |

| 3 | 2-Chloro-5-nitropyridine + Nucleophile | Triethylamine, THF | 20 °C, 16 h | Up to 99 | Direct substitution, high yield |

Research Findings and Notes

- The use of ethyl 2-chloroacrylate or ethyl 2-bromoacrylate as starting materials is crucial for introducing the oxopropanoate moiety.

- Bases such as DBN and DBU facilitate the initial condensation with nitromethane.

- Lewis acids like cuprous chloride or zinc chloride catalyze ring closure to form the substituted pyridine structure.

- The amination step with ammonia in ethanol ensures the final product's formation and high purity.

- Recrystallization using isopropanol and activated carbon is effective for purification.

- Reaction times and temperatures are optimized to balance yield and purity.

- Alternative nucleophilic substitution methods provide high yields and may offer simpler routes depending on the available starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of amino derivatives.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate has been investigated for its antimicrobial properties. Studies indicate that compounds containing nitro-substituted pyridine derivatives exhibit potent activity against various bacterial strains. For instance, research has shown that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, making them candidates for antibiotic development .

2. Anticancer Research

The compound's structure suggests potential anticancer activity. Nitro-containing heterocycles have been associated with the inhibition of cancer cell proliferation. A study demonstrated that derivatives of nitropyridine could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . Further research is needed to explore the specific mechanisms through which this compound exerts its effects.

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |

| Anticancer Potential | Induces apoptosis via ROS generation |

Agrochemical Applications

1. Herbicide Development

The compound's structure suggests it may function as a herbicide. Research into related compounds indicates that nitro-substituted pyridines can effectively inhibit plant growth by disrupting photosynthetic pathways. Field trials are necessary to evaluate the efficacy and safety of this compound as a herbicide in agricultural settings .

Material Science Applications

1. Polymer Chemistry

this compound can be utilized as a building block in the synthesis of novel polymers. Its functional groups allow for copolymerization with other monomers, potentially leading to materials with enhanced mechanical properties or specific functionalities such as biodegradability or thermal stability .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of nitropyridine derivatives, including this compound, showed promising results against resistant bacterial strains. The compound was tested in vitro, demonstrating minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: Herbicidal Activity

In greenhouse trials, formulations containing this compound were applied to common weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, suggesting potential for commercial herbicide development.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Yield and Reactivity

The synthesis and substituent patterns of analogous compounds are summarized in Table 1 .

Key Observations :

- Substituent Position: The position of nitro groups significantly impacts yield. For example, 8d (3-NO₂, 2-OCH₃) achieves a higher yield (75%) than 8b (2-Cl, 5-NO₂; 45%), likely due to reduced steric hindrance or enhanced electronic stabilization during ring closure .

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) substituents (8c, 8d) improve yields compared to chloro (electron-withdrawing) groups (8b), suggesting that electron-donating groups facilitate intermediate stabilization in cyclization reactions .

Structural and Spectroscopic Comparisons

- Infrared (IR) Spectroscopy: The keto-ester group in 8d shows a strong C=O stretch at 1706 cm⁻¹, while the enolic tautomer exhibits an O-H stretch at 3426 cm⁻¹ . Similar bands are observed in 8b but with shifts due to chloro vs. methoxy substituents.

- NMR Data :

- In 8d, the methoxy proton resonates at δ 3.97 ppm , whereas the chloro group in 8b causes deshielding of adjacent protons (e.g., H-5 at δ 7.86 ppm ) .

Biological Activity

Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate, a pyridine derivative, is characterized by its unique structural features, including a chloro group and a nitro group on the pyridine ring. This compound has garnered interest in various scientific research fields due to its potential biological activities, particularly in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C10H9ClN2O

- CAS Number : 800401-66-5

- Molecular Weight : 272.64 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-nitropyridine with ethyl acetoacetate. This reaction is facilitated by bases such as sodium ethoxide or potassium carbonate under reflux conditions, leading to the formation of the desired product with high purity through purification techniques like recrystallization or chromatography .

The biological activity of this compound can be attributed to its structural components:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that bind to biological macromolecules, potentially leading to cell death or modulation of biomolecular activity .

- Chloro Group : This group can participate in nucleophilic substitution reactions, allowing for the formation of covalent bonds with target proteins or enzymes .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. For instance, compounds such as metronidazole exhibit activity against various microorganisms through mechanisms involving the production of toxic intermediates upon reduction of the nitro group . this compound may exhibit similar properties, making it a candidate for further investigation in antimicrobial research.

Anti-inflammatory Activity

Research indicates that nitrated compounds can enhance pharmacokinetics and pharmacodynamics, particularly in anti-inflammatory contexts. Nitro fatty acids have shown cytoprotective effects and can modulate inflammatory responses by interacting with specific proteins involved in cellular signaling pathways . The presence of the nitro group in this compound suggests potential anti-inflammatory activity that warrants exploration.

Antitumoral Activity

Nitroaromatic compounds have been studied for their potential as hypoxia-activated prodrugs in cancer therapy. The presence of a nitro group often enhances the antitumoral effects of these compounds by targeting hypoxic tumor tissues . this compound could serve as a lead compound for developing new anticancer agents.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential antimicrobial, anti-inflammatory, and antitumoral | Contains both chloro and nitro groups |

| Metronidazole | Antimicrobial | Nitro group reduces to form toxic intermediates |

| Nitro fatty acids | Anti-inflammatory | Naturally occurring; involved in cellular signaling |

Case Study: Nitro Compounds in Drug Development

A review of nitro-containing drugs highlights their diverse biological activities and therapeutic potentials. For example, nitrobenzamides have demonstrated effectiveness against inflammatory mediators such as COX-2 and TNF-alpha, showcasing the importance of structural modifications in enhancing bioactivity .

Q & A

Basic: What are the optimized synthetic routes for Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via condensation of 2-chloro-5-nitropyridin-4-amine with ethyl 2-oxopropanoate derivatives. Key factors affecting yield include:

- Solvent selection : Dry acetonitrile (MeCN) is optimal for minimizing side reactions, achieving ~45% yield .

- Catalysts : Base catalysts (e.g., K₂CO₃) improve deprotonation efficiency, while Lewis acids (e.g., ZnCl₂) may enhance electrophilicity of the pyridine ring.

- Temperature : Room temperature avoids decomposition of nitro groups, but slight heating (40–50°C) can accelerate kinetics without compromising stability .

Data Note : Comparative studies in toluene or THF show reduced yields (<30%) due to poor solubility of intermediates .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

- ¹H NMR : Look for the ethyl ester triplet at δ 1.2–1.4 ppm (CH₃) and quartet at δ 4.1–4.3 ppm (CH₂). The pyridine ring protons appear as doublets between δ 8.0–9.0 ppm, with distinct splitting patterns due to nitro and chloro substituents .

- IR Spectroscopy : Strong carbonyl stretches at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (asymmetric NO₂ stretching) confirm functional groups .

- Mass Spectrometry : The molecular ion peak at m/z ~284.0 (C₁₀H₈ClN₂O₅⁺) and fragment ions (e.g., loss of –NO₂ at m/z 239) validate the structure .

Basic: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Light Sensitivity : The nitro group promotes photodegradation; store in amber vials at –20°C to prevent nitro-to-nitrite conversion.

- Hydrolytic Stability : In aqueous solutions (pH >7), ester hydrolysis generates 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoic acid, detectable via HPLC retention time shifts .

- Thermal Decomposition : Above 60°C, decarboxylation forms 2-chloro-5-nitropyridine derivatives, identifiable by GC-MS .

Advanced: What mechanistic pathways explain its reactivity with nucleophiles (e.g., amines, thioureas)?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr) : The chloro group at C2 is activated by the electron-withdrawing nitro group at C5, enabling substitution with amines. Kinetic studies show pseudo-first-order dependence on amine concentration .

- Thiourea Reactions : In MeCN, thioureas attack the α-keto ester moiety, forming thiazolidine-2-thiones via cyclocondensation. DFT calculations suggest a six-membered transition state with ΔG‡ ~25 kcal/mol .

Contradiction Alert : Some studies report competing ester hydrolysis under basic conditions, requiring pH control (<9) to favor SNAr over hydrolysis .

Advanced: How does regioselectivity in substitution reactions correlate with electronic effects of substituents?

Methodological Answer:

- Chloro vs. Nitro Reactivity : The nitro group at C5 deactivates the pyridine ring, directing nucleophiles to the C2 chloro position. Hammett σ⁺ values (σ⁺NO₂ = +1.27) predict meta-directing effects, but steric hindrance at C6 limits accessibility .

- Computational Validation : HOMO-LUMO gaps (calculated via DFT) show lower energy barriers for C2 substitution (~12 kcal/mol) vs. C6 (~18 kcal/mol) due to charge localization .

Advanced: Can DFT modeling predict the compound’s electronic properties and guide derivatization strategies?

Methodological Answer:

- Electrostatic Potential Maps : Reveal electron-deficient regions at C2 (σ-hole from Cl) and the nitro group, guiding nucleophilic attack sites.

- Frontier Molecular Orbitals : LUMO localization on the pyridine ring confirms electrophilic reactivity. TD-DFT predicts λmax ~320 nm (π→π* transitions), aligning with UV-Vis data .

- Reactivity Predictions : Substituents at C4 (e.g., methyl groups) increase steric hindrance, reducing SNAr efficiency by ~20% in simulated models .

Advanced: What role does the nitro group play in hypothesized biological activity, and how can this be tested?

Methodological Answer:

- Nitro as a Pharmacophore : The nitro group may enhance binding to nitroreductases in bacterial/protozoan pathogens. Test via:

- Comparative Studies : Synthesize de-nitro analogs and compare bioactivity in antimicrobial screens (e.g., MIC against S. aureus) .

Advanced: How can this compound serve as a precursor for synthesizing fused heterocycles (e.g., imidazopyridines)?

Methodological Answer:

- Cyclocondensation : React with 2-aminopyridines in acetic acid to form imidazo[1,2-a]pyridines. Key steps:

- Knoevenagel Adduct Formation : Attack by enolate of 2-aminopyridine at the α-keto ester.

- Cyclization : Intramolecular dehydration forms the fused ring (yield: 32–40%) .

- Catalytic Optimization : Use Cu(I) catalysts (e.g., CuBr) to accelerate cyclization, reducing reaction time from 24h to 6h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.